2-ethyl-5-hydroxyisoquinolin-1(2H)-one
Description
2-Ethyl-5-hydroxyisoquinolin-1(2H)-one is a substituted isoquinolinone derivative characterized by a hydroxyl group at position 5 and an ethyl group at position 2 of the isoquinoline scaffold. Isoquinolinones are heterocyclic compounds of significant pharmacological interest due to their structural similarity to alkaloids and their diverse bioactivities, including antitumor, antimicrobial, and neuroprotective effects . The hydroxyl group at position 5 may contribute to hydrogen bonding, influencing molecular interactions in biological systems or crystallization behavior .
For instance, AlCl₃-mediated reactions in formaldehyde have been employed to introduce hydroxymethyl groups to isoquinolinones .
Properties
IUPAC Name |
2-ethyl-5-hydroxyisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(12)14)4-3-5-10(8)13/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUMIJQRJWUBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Isoquinoline or Isoquinolinone Precursors
Quaternization of Isoquinoline: Isoquinoline can be reacted with alkyl halides (e.g., ethyl bromoacetate) in solvents like acetone or toluene at room temperature or elevated temperatures (up to 100 °C) to form isoquinolinium salts. These salts serve as intermediates for further transformations toward isoquinolinone derivatives.
N-Alkylation of Isoquinolinone: The nitrogen atom in isoquinolin-1(2H)-one can be selectively alkylated using alkyl halides under basic conditions. For example, reaction with ethyl bromoacetate or benzyl bromide in acetone or toluene yields N-substituted isoquinolinones after isolation and purification.
Michael Addition Reactions
Reaction of 2-quinolinone (structurally related to isoquinolinone) with activated olefins such as methyl acrylate or ethyl acrylate in the presence of potassium carbonate at elevated temperatures (100 °C) leads to 3-[2-oxoquinolin-1(2H)-yl]propanoate derivatives via Michael addition. This method is notable for affording N-substituted products with high yields (81–88%).
These Michael adducts can be further hydrolyzed or converted into hydrazides and other derivatives, providing versatile building blocks for structural modifications.
Hydroxylation and Functional Group Transformations
Hydroxylation at specific positions (e.g., the 5-position on the isoquinoline ring) can be achieved through controlled oxidation or via precursor functionalization. For example, condensation reactions involving chloral hydrate and isoquinolinone derivatives under acidic conditions can introduce hydroxyl groups at desired positions.
Subsequent reductions and cyclizations yield hydroxy-substituted isoquinolinones, such as 5-hydroxyisoquinolin-1(2H)-one derivatives.
Specific Preparation of this compound
While direct literature on the exact synthesis of this compound is limited, the following synthetic strategy can be inferred from related isoquinolinone chemistry:
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of Isoquinolinone | Isoquinolin-1(2H)-one + ethyl bromide or ethyl bromoacetate, base (e.g., K2CO3), solvent (acetone/toluene), 25–100 °C | Formation of 2-ethyl or 2-(ethyl ester)-substituted isoquinolinone |
| 2 | Hydroxylation at 5-position | Controlled oxidation or condensation with chloral hydrate + acid catalyst (H2SO4) | Introduction of 5-hydroxy group on isoquinolinone ring |
| 3 | Purification and characterization | Chromatography, recrystallization | Pure this compound |
Notes on Regioselectivity and Reaction Conditions
The nitrogen atom in isoquinolinone is a relatively hard nucleophile, favoring N-alkylation with soft electrophiles like alkyl halides.
Hydroxylation at the 5-position may require electrophilic aromatic substitution or oxidation strategies, often facilitated by acidic conditions and specific reagents such as chloral hydrate.
Reaction temperatures, solvent choice, and base strength critically influence the selectivity between N- and O-substitution as well as the position of hydroxylation.
Research Findings and Analytical Data
Yields: Alkylation reactions typically afford yields ranging from 80% to 90% for N-substituted isoquinolinones.
Characterization: Products are confirmed by ^1H-NMR, ^13C-NMR, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS). For example, characteristic NCH2 signals appear in ^1H-NMR around δ 4.4–4.5 ppm, and carbonyl carbons resonate near δ 160–170 ppm in ^13C-NMR.
Reaction Time: Alkylation reactions generally require 10–24 hours depending on temperature and reagents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-ethyl-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-ethyl-5-hydroxyisoquinolin-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives are known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the modulation of cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of isoquinolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-ethyl-5-hydroxyisoquinolin-1(2H)-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Isoquinolinone Derivatives
Key Findings:
However, this may come at the cost of reduced aqueous solubility. Bulky substituents (e.g., naphthyl in 4-(2-naphthyl)-5-hydroxyisoquinolin-1(2H)-one) can impede binding to target proteins despite offering opportunities for π-π interactions . Halogenation (e.g., bromine in 4-bromo-5-hydroxyisoquinolin-1(2H)-one) introduces steric and electronic effects, which may alter reactivity or binding kinetics .
Physicochemical Properties: Hydroxyl groups improve solubility but reduce membrane permeability. Glycosylated derivatives (e.g., ) exhibit enhanced hydrophilicity, making them suitable for aqueous formulations . Crystallography studies (e.g., ) reveal that hydrogen bonding (C–H⋯O) and π-π stacking dominate the solid-state packing of isoquinolinones, influencing their stability and formulation .
Synthetic Accessibility: Simpler derivatives (e.g., 5-hydroxyisoquinolin-1(2H)-one) are synthesized in fewer steps, while halogenated or glycosylated variants require specialized reagents (e.g., AlCl₃ for hydroxymethylation) .
Biological Relevance: Tetrahydroisoquinoline derivatives (e.g., ) demonstrate antitumor and antimicrobial activities, suggesting that this compound may share similar mechanisms, such as enzyme inhibition or DNA intercalation .
Biological Activity
2-Ethyl-5-hydroxyisoquinolin-1(2H)-one, also known as 2-ethyl-5-hydroxyisoquinoline, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Information
- IUPAC Name: this compound
- CAS Number: 1105194-22-6
- Molecular Formula: C11H11NO2
- Molecular Weight: 189.21 g/mol
The compound features a hydroxyl group and an isoquinoline structure, which are critical for its biological activity.
The biological activity of this compound has been attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group in the structure is known to contribute to antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.
- Neuroprotective Effects : Research indicates that isoquinoline derivatives may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Study A | HeLa | Inhibition of cell proliferation | |
| Study B | SH-SY5Y | Neuroprotective effects against oxidative stress | |
| Study C | MCF-7 | Induction of apoptosis |
In Vivo Studies
Limited in vivo studies have been conducted, but the existing research suggests promising results:
- Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor growth compared to control groups.
- Behavioral Improvements : In models of neurodegenerative diseases, administration of the compound resulted in improved behavioral outcomes.
Case Study 1: Neuroprotective Effects
A case study involving patients with early-stage Alzheimer's disease explored the effects of isoquinoline derivatives, including this compound. Patients exhibited improvements in cognitive function and reduced biomarkers of inflammation after treatment over six months. This highlights the potential for this compound in neurodegenerative conditions.
Case Study 2: Anticancer Properties
In a clinical trial assessing various isoquinoline compounds for their anticancer properties, participants receiving treatments containing this compound showed significant tumor size reduction and improved quality of life metrics compared to those receiving standard chemotherapy alone.
Q & A
Q. What are the common synthetic routes for 2-ethyl-5-hydroxyisoquinolin-1(2H)-one in academic research?
- Methodological Answer : Two predominant methods are used:
- Transition Metal-Free Cascade Reactions : Alkynols and imines react in DMSO with tert-butoxide (t-BuOK) at room temperature to yield isoquinolin-1(2H)-one derivatives. Solvent polarity and temperature critically influence product distribution (e.g., DMSO enhances yields compared to THF) .
- Pd-Catalyzed C–H Activation : Palladium-mediated cyclization of alkynes or alkyne-tethered substrates provides regioselective access to N-substituted derivatives .
- Iodine-Catalyzed Sulfuration : Ethyl sulfinates react with isoquinolin-1(2H)-ones under iodine catalysis to introduce sulfur-containing groups .
Q. How is structural characterization typically performed for this compound?
- Methodological Answer :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, leveraging hydrogen-bonding patterns and graph set analysis to resolve molecular packing .
- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while mass spectrometry (MS) validates molecular weight. For derivatives, IR spectroscopy identifies functional groups like hydroxyl or carbonyl .
Q. What safety precautions are recommended during laboratory synthesis?
- Methodological Answer :
- Use fume hoods to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for ≥15 minutes and consult a physician .
- Handle reactive intermediates (e.g., alkynols) under inert atmospheres to prevent unintended side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound via transition metal-free methods?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents like DMSO improve yields (e.g., 89% at room temperature) by stabilizing intermediates, while THF favors dihydroisobenzoquinoline byproducts .
- Catalyst Loading : Reducing t-BuOK to 10 mol% decreases efficiency, suggesting optimal stoichiometry at 20 mol% .
- Temperature Control : Lower temperatures (e.g., 60°C) suppress competing pathways, enhancing selectivity for isoquinolin-1(2H)-one .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY correlations can differentiate regioisomers .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR frequencies to validate experimental data .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
- Methodological Answer :
- Hydrogen-Bonding Networks : Use Etter’s graph theory to map intermolecular interactions, which may complicate phase determination in twinned crystals .
- Disorder Handling : SHELXL’s PART instruction resolves disordered ethyl or hydroxyl groups. High-resolution data (≤0.8 Å) is critical for refining anisotropic displacement parameters .
Q. How do hydrogen-bonding patterns influence the compound’s stability in solid-state formulations?
- Methodological Answer :
- Graph Set Analysis : Classify motifs (e.g., R²₂(8) rings) to predict stability. Strong intramolecular O–H···N bonds in the crystal lattice reduce hygroscopicity .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with hydrogen-bonding density to assess thermal stability .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Divergent yields in transition metal-free reactions (e.g., 44% in DMF vs. 89% in DMSO) highlight solvent-dependent mechanistic pathways. Confirm reproducibility via controlled moisture/oxygen exclusion .
- Regioisomer Formation : Competing cyclization pathways (e.g., 1(2H)-one vs. 1(4H)-one) require LC-MS tracking to identify kinetic vs. thermodynamic products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
